molecular formula C8H6O3S B13874799 Methyl thieno[2,3-b]furan-5-carboxylate

Methyl thieno[2,3-b]furan-5-carboxylate

Cat. No.: B13874799
M. Wt: 182.20 g/mol
InChI Key: HWDZDNGGLNJULP-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-b]furan-5-carboxylate is a heterocyclic compound that features a fused ring system combining thiophene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[2,3-b]furan-5-carboxylate typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions include the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the one-pot synthesis approach mentioned above is scalable and can be optimized for industrial applications. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: Methyl thieno[2,3-b]furan-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl thieno[2,3-b]furan-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl thieno[2,3-b]furan-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl thieno[2,3-b]furan-5-carboxylate

InChI

InChI=1S/C8H6O3S/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3

InChI Key

HWDZDNGGLNJULP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)OC=C2

Origin of Product

United States

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